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Compound of Interest

Compound Name: Chloromethanol

Cat. No.: B13452849 Get Quote

Disclaimer: The spectroscopic data presented in this document is for 2-chloroethanol

(ClCH₂CH₂OH). Due to the inherent instability of chloromethanol (CH₂ClOH), comprehensive

spectroscopic data for this compound is scarce in publicly available literature. 2-Chloroethanol

is a stable, closely related structural analog, and its analysis provides valuable insights into the

spectroscopic characteristics of a molecule containing both a chlorine atom and a hydroxyl

group on an ethyl backbone.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2-chloroethanol. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Both ¹H and ¹³C NMR spectra of 2-chloroethanol provide key information about its

molecular framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-chloroethanol in deuterated chloroform (CDCl₃) typically displays

two triplets. The methylene group adjacent to the electronegative chlorine atom is deshielded

and appears further downfield compared to the methylene group adjacent to the hydroxyl
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group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary

depending on concentration and temperature.

Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

Cl-CH₂-CH₂-OH ~ 3.7 Triplet ~ 6

Cl-CH₂-CH₂-OH ~ 3.8 Triplet ~ 6

Cl-CH₂-CH₂-OH Variable Broad Singlet N/A

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-chloroethanol shows two distinct signals

corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the

chlorine atom is more deshielded and thus has a higher chemical shift.

Carbon Assignment Chemical Shift (δ) in ppm (in Cyclohexane)

Cl-CH₂-CH₂-OH ~ 47.1

Cl-CH₂-CH₂-OH ~ 62.8

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-chloroethanol exhibits characteristic absorption bands for the hydroxyl (O-H) and

carbon-chlorine (C-Cl) bonds.
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (hydrogen-

bonded)
3200-3600 Strong, Broad

C-H stretch 2850-3000 Medium

C-O stretch 1050-1150 Strong

C-Cl stretch 600-800 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2-chloroethanol shows a

molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine

isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-

containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass

units.

m/z Relative Intensity Proposed Fragment

82 Low [CH₂³⁷ClCH₂OH]⁺ (M+2)

80 Low [CH₂³⁵ClCH₂OH]⁺ (M⁺)

49 Moderate [CH₂Cl]⁺

31 High [CH₂OH]⁺

Experimental Protocols
NMR Spectroscopy
A sample of 2-chloroethanol is typically dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-25 mg/mL.

The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz

instrument. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several

hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
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Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

IR Spectroscopy
For liquid samples like 2-chloroethanol, an IR spectrum can be obtained by placing a drop of

the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a

solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a

liquid sample cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-

chloroethanol in a volatile solvent like dichloromethane or methanol is injected into the GC. The

compound is separated from the solvent and then introduced into the ion source of the mass

spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation. The resulting ions are then separated by a mass

analyzer (e.g., a quadrupole) and detected.

Visualizations
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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